molecular formula C56H70Cl4CuN16S4 B1668956 Alcian blue 8gx CAS No. 33864-99-2

Alcian blue 8gx

Cat. No. B1668956
CAS RN: 33864-99-2
M. Wt: 1298.9 g/mol
InChI Key: KDXHLJMVLXJXCW-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alcian Blue 8GX is a cationic copper phthalocyanine dye . It is widely used as a heteroglycan stain for acidic, neutral, sulfated, and phosphate polysaccharides and glycosaminoglycans in tissues . It is also used in both light and electron microscopy .


Molecular Structure Analysis

The molecular formula of Alcian Blue 8GX is C56H68Cl4CuN16S4 . It consists of copper-phthalocyanin with four methylene-tetramethyl-isothiouronium-chloride side chains .


Chemical Reactions Analysis

Alcian Blue 8GX forms insoluble complexes with acidic glycosaminoglycans . It is also known to bind to glycoproteins and glucosaminoglycans .


Physical And Chemical Properties Analysis

Alcian Blue 8GX is a dark blue to greenish-black powder . It is soluble in water, ethanol, ethylene glycol, and 2-ethoxyethanol, but insoluble in xylene . Its molecular weight is 1298.86 g/mol .

Scientific Research Applications

Heteroglycan Staining

Alcian Blue 8GX is widely utilized as a heteroglycan stain for acidic, neutral, sulfated, and phosphate polysaccharides and glycosaminoglycans in tissues . This staining technique is crucial in histology and pathology for visualizing these components.

Microscopy Applications

It finds application in both light and electron microscopy . In light microscopy, it is used to visualize specific components of the tissue sections. In electron microscopy, it helps in enhancing contrast and resolution.

Adhesive for Glycol Methacrylate Sections

Alcian Blue 8GX serves as an adhesive to stick glycol methacrylate sections to glass slides . This is particularly useful in histopathology where tissue sections need to be firmly adhered to the slides for further processing and examination.

Surface Coating Agent

Due to its large aromatic surface, Alcian Blue 8GX is used as a coating agent and modifies the property on the surfaces . This can be beneficial in various fields like materials science and engineering.

Gelling Agent for Lubricating Fluids

Alcian Blue 8GX acts as a gelling agent for lubricating fluids . This property can be exploited in industries where high-performance lubricants are required.

Electrode Modification

Alcian Blue 8GX is also used in the modification of carbon paste electrode which promotes redox behavior and stability of the electrode . This has potential applications in electrochemistry and sensor development.

Mechanism of Action

Target of Action

Alcian Blue 8GX is a cationic dye that primarily targets acidic polysaccharides such as glycosaminoglycans in cartilages and other body structures, some types of mucopolysaccharides, and the sialylated glycocalyx of cells . These targets are crucial components of the extracellular matrix and cell surfaces, playing vital roles in cellular communication, adhesion, and structural integrity .

Mode of Action

The compound interacts with its targets by forming insoluble complexes with acidic glycosaminoglycans . This interaction is believed to be due to the electrostatic linkage between the cationic isothiourea of Alcian Blue 8GX and the polyanions in tissues .

Biochemical Pathways

The staining of glycosaminoglycans and other polysaccharides can influence the visualization and study of various biological processes where these molecules are involved, such as cell signaling, inflammation, and tissue repair .

Pharmacokinetics

It’s known that the compound is water-soluble , which could influence its bioavailability and distribution in aqueous biological environments.

Result of Action

The primary result of Alcian Blue 8GX’s action is the staining of targeted molecules , turning them blue to bluish-green . This staining allows for the visualization of these molecules under both light and electron microscopy, aiding in the study of their distribution and role in various biological tissues .

Action Environment

The action of Alcian Blue 8GX can be influenced by environmental factors. For instance, it’s recommended to use the compound only in well-ventilated areas and to avoid eating, drinking, and smoking in work areas where the compound is used . Furthermore, the compound’s staining properties can be affected by the pH of the solution it’s used in .

Safety and Hazards

Alcian Blue 8GX should be handled with personal protective equipment to avoid contact with skin, eyes, or clothing . It should be stored in a dry, cool, and well-ventilated place .

Future Directions

While Alcian Blue 8GX is widely used in various applications, there is ongoing research to improve its staining methods and to explore its potential uses . For instance, it has been suggested that acid-free staining protocols should be used when analyzing the skeletons of larval or embryonic specimens to ensure accurate staining results .

properties

IUPAC Name

copper;[dimethylamino-[[15,24,33-tris[[dimethylamino(dimethylazaniumylidene)methyl]sulfanylmethyl]-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,29,31(36),32,34-nonadecaen-6-yl]methylsulfanyl]methylidene]-dimethylazanium;tetrachloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H68N16S4.4ClH.Cu/c1-65(2)53(66(3)4)73-29-33-17-21-37-41(25-33)49-57-45(37)62-50-43-27-35(31-75-55(69(9)10)70(11)12)19-23-39(43)47(59-50)64-52-44-28-36(32-76-56(71(13)14)72(15)16)20-24-40(44)48(60-52)63-51-42-26-34(18-22-38(42)46(58-51)61-49)30-74-54(67(5)6)68(7)8;;;;;/h17-28H,29-32H2,1-16H3;4*1H;/q+2;;;;;+2/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLBXIYTBHXJEH-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=[N+](C)C)SCC1=CC2=C(C=C1)C3=NC4=NC(=NC5=C6C=C(C=CC6=C([N-]5)N=C7C8=C(C=CC(=C8)CSC(=[N+](C)C)N(C)C)C(=N7)N=C2[N-]3)CSC(=[N+](C)C)N(C)C)C9=C4C=C(C=C9)CSC(=[N+](C)C)N(C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H68Cl4CuN16S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1298.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Blue powder; [Sigma-Aldrich MSDS], Dark blue solid; [Merck Index] Blue powder; [EMD MSDS]
Record name C.I. Ingrain Blue 1
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/12622
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Alcian Blue 8GS
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19555
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Alcian blue 8gx

CAS RN

33864-99-2, 75881-23-1
Record name Copper(4+), [[N,N',N'',N'''-[(29H,31H-phthalocyanine-C,C,C,C-tetrayl-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32)tetrakis[methylenethio[(dimethylamino)methylidyne]]]tetrakis[N-methylmethanaminiumato]](2-)]-, chloride (1:4)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [[N,N',N'',N'''-[29H,31H-phthalocyaninetetrayltetrakis[methylenethio[(dimethylamino)methylidyne]]]tetrakis[dimethylammoniumato]](2-)-N29,N30,N31,N32]copper(4+) tetrachloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.990
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Chloromethylated copper phthalocyanine-thiourea reaction products
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.191
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alcian blue 8gx
Reactant of Route 2
Alcian blue 8gx
Reactant of Route 3
Reactant of Route 3
Alcian blue 8gx
Reactant of Route 4
Reactant of Route 4
Alcian blue 8gx
Reactant of Route 5
Alcian blue 8gx
Reactant of Route 6
Alcian blue 8gx

Q & A

Q1: What is the primary target of Alcian blue 8GX and how does it interact with it?

A1: Alcian blue 8GX primarily targets acidic polysaccharides, such as glycosaminoglycans (GAGs). The positively charged dye molecule interacts with the negatively charged sulfate and carboxyl groups present in GAGs through electrostatic interactions. [, , , ]

Q2: What is the consequence of this interaction in a biological context?

A2: This interaction leads to the formation of a dye-GAG complex, resulting in the staining of tissues rich in acidic polysaccharides. This staining is widely used to visualize and differentiate various tissues, including cartilage, mucins, and basement membranes. [, , , , ]

Q3: Are there any characteristic spectroscopic features of Alcian blue 8GX?

A4: Yes, Alcian blue 8GX exhibits characteristic peaks in both Raman and visible absorption spectroscopy. In surface-enhanced resonance Raman spectroscopy (SERRS), prominent peaks are observed at 1344 and 1536 cm-1. [] This allows for sensitive detection and quantification of the dye.

Q4: How stable is Alcian blue 8GX under different storage conditions?

A5: While generally stable, certain batches of Alcian blue 8GX have shown variability in their stability and staining performance. [] Storage conditions, particularly exposure to light and moisture, can potentially affect dye stability.

Q5: Are there alternative dyes to Alcian blue 8GX for staining acidic polysaccharides?

A7: Yes, alternatives like Alcian blue pyridine variant and Alcian blue-Tetrakis have shown comparable or even superior staining performance in certain cases. [, , ] These alternatives may offer advantages in terms of availability, stability, or staining characteristics.

Q6: What analytical methods are used to quantify Alcian blue 8GX?

A8: Alcian blue 8GX can be quantified using techniques like spectrophotometry, particularly after dissociating the dye-GAG complex. [, ] Additionally, atomic absorption spectrophotometry (AAS) has been employed to measure the copper content of the dye bound to tissues, allowing for indirect quantification of disulfides. []

Q7: How is Alcian blue 8GX used in conjunction with other staining techniques?

A7: Alcian blue 8GX is often combined with other staining procedures to achieve differential staining and gain more information about tissue composition. Examples include:

  • Alcian blue-periodic acid-Schiff (AB-PAS): This combination differentiates acidic from neutral mucins by staining acidic mucins blue (Alcian blue) and neutral mucins magenta (PAS). []
  • High iron diamine-Alcian blue (HID-AB): This technique helps distinguish different types of GAGs based on their sulfation patterns. []

Q8: What is known about the environmental impact and degradation of Alcian blue 8GX?

A10: Limited information is available regarding the specific environmental fate and effects of Alcian blue 8GX. [, ] As a copper-containing dye, its potential release into the environment through laboratory waste might raise concerns regarding its ecotoxicological impact. Proper waste management and exploration of alternative dyes with lower environmental footprints are crucial.

Q9: What resources are available for researchers working with Alcian blue 8GX?

A9: Several resources support research involving Alcian blue 8GX:

  • Biological Stain Commission: This organization provides certification for Alcian blue 8GX, ensuring the quality and consistency of commercially available dyes. []
  • Scientific Literature: Numerous publications detail the applications, methodologies, and findings related to Alcian blue 8GX staining. Databases like Semantic Scholar and PubMed offer access to this valuable resource. []
  • Commercial Suppliers: Reputable chemical suppliers offer Alcian blue 8GX, often with detailed technical information and safety data sheets. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.